molecular formula C20H30N4O8 B11973921 Tetraethyl 1,4-phenylenebis(methanetriyl)tetracarbamate

Tetraethyl 1,4-phenylenebis(methanetriyl)tetracarbamate

Katalognummer: B11973921
Molekulargewicht: 454.5 g/mol
InChI-Schlüssel: DIDACADDVWSSDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetraethyl 1,4-phenylenebis(methanetriyl)tetracarbamate is a chemical compound with the molecular formula C20H30N4O8 and a molecular weight of 454.484 g/mol . This compound is known for its unique structure, which includes a phenylenebis(methanetriyl) core with four ethyl carbamate groups attached. It is primarily used in research and industrial applications due to its specific chemical properties.

Vorbereitungsmethoden

The synthesis of Tetraethyl 1,4-phenylenebis(methanetriyl)tetracarbamate typically involves the reaction of 1,4-phenylenebis(methanetriyl) with ethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Tetraethyl 1,4-phenylenebis(methanetriyl)tetracarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate groups, where nucleophiles replace the ethyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and alcohols.

Wissenschaftliche Forschungsanwendungen

Tetraethyl 1,4-phenylenebis(methanetriyl)tetracarbamate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Tetraethyl 1,4-phenylenebis(methanetriyl)tetracarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Tetraethyl 1,4-phenylenebis(methanetriyl)tetracarbamate can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C20H30N4O8

Molekulargewicht

454.5 g/mol

IUPAC-Name

ethyl N-[[4-[bis(ethoxycarbonylamino)methyl]phenyl]-(ethoxycarbonylamino)methyl]carbamate

InChI

InChI=1S/C20H30N4O8/c1-5-29-17(25)21-15(22-18(26)30-6-2)13-9-11-14(12-10-13)16(23-19(27)31-7-3)24-20(28)32-8-4/h9-12,15-16H,5-8H2,1-4H3,(H,21,25)(H,22,26)(H,23,27)(H,24,28)

InChI-Schlüssel

DIDACADDVWSSDQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)NC(C1=CC=C(C=C1)C(NC(=O)OCC)NC(=O)OCC)NC(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.